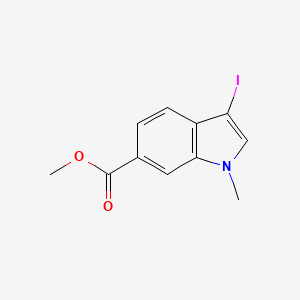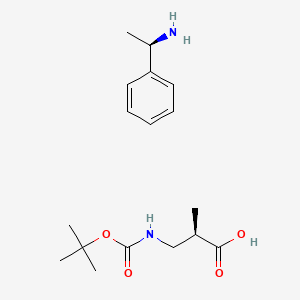![molecular formula C22H20O4 B11830777 Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- CAS No. 2652-27-9](/img/structure/B11830777.png)
Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-3,4-bis(phénylméthoxy)phényl)éthanone est un composé organique complexe de formule moléculaire C22H20O4. Ce composé est caractérisé par la présence de groupes hydroxy et phénylméthoxy attachés à un cycle phényle, qui est lui-même lié à un groupe éthanone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-(2-hydroxy-3,4-bis(phénylméthoxy)phényl)éthanone implique généralement la condensation de matières premières appropriées dans des conditions contrôlées. Une méthode courante implique la réaction de la 2-hydroxy-3,4-bis(phénylméthoxy)benzaldéhyde avec un agent acétylant approprié. La réaction est généralement effectuée en présence d’un catalyseur, tel qu’un acide de Lewis, pour faciliter la formation du groupe éthanone.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles similaires mais optimisées pour des rendements et une pureté plus élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour garantir que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
1-(2-Hydroxy-3,4-bis(phénylméthoxy)phényl)éthanone peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé pour former les cétones ou aldéhydes correspondants.
Réduction : Le groupe éthanone peut être réduit pour former des alcools secondaires.
Substitution : Les groupes phénylméthoxy peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des réactifs tels que les halogènes (par exemple, le brome) ou les nucléophiles (par exemple, les amines) peuvent être utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de benzaldéhyde, tandis que la réduction peut produire des alcools secondaires.
Applications de la recherche scientifique
1-(2-Hydroxy-3,4-bis(phénylméthoxy)phényl)éthanone a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Médecine : Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme précurseur dans la synthèse de produits chimiques de spécialité.
Applications De Recherche Scientifique
Ethanone, 1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
Le mécanisme d’action du 1-(2-hydroxy-3,4-bis(phénylméthoxy)phényl)éthanone implique son interaction avec des cibles et des voies moléculaires spécifiques. Les groupes hydroxy et phénylméthoxy peuvent participer à des liaisons hydrogène et à des interactions hydrophobes, respectivement, ce qui peut influencer l’activité biologique du composé. Les cibles et les voies moléculaires exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Ethanone, 2-hydroxy-1,2-bis(4-méthoxyphényl)- : Structure similaire mais avec des groupes méthoxy au lieu de groupes phénylméthoxy.
Ethanone, 1-(2-hydroxy-4-méthoxyphényl)- : Contient un groupe méthoxy à une position différente sur le cycle phényle.
Ethanone, 2-hydroxy-1-phényl- : Ne possède pas les groupes phénylméthoxy, ce qui le rend structurellement plus simple.
Unicité
1-(2-Hydroxy-3,4-bis(phénylméthoxy)phényl)éthanone est unique en raison de la présence à la fois de groupes hydroxy et phénylméthoxy, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
2652-27-9 |
|---|---|
Formule moléculaire |
C22H20O4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-[2-hydroxy-3,4-bis(phenylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C22H20O4/c1-16(23)19-12-13-20(25-14-17-8-4-2-5-9-17)22(21(19)24)26-15-18-10-6-3-7-11-18/h2-13,24H,14-15H2,1H3 |
Clé InChI |
ACRPAJBIWLUSEP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



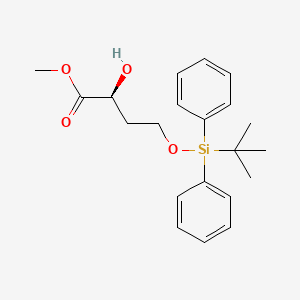

![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11830711.png)
![1-[(2R)-2-Hydroxy-2-(6-methoxyquinolin-4-yl)ethyl]piperidin-4-one](/img/structure/B11830717.png)
![(1S)-3-[[(1R,2'R,3aR,4R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]spiro[2,3,3a,5,6,7-hexahydro-1H-indene-4,3'-oxirane]-2'-yl]methylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B11830726.png)
![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11830737.png)
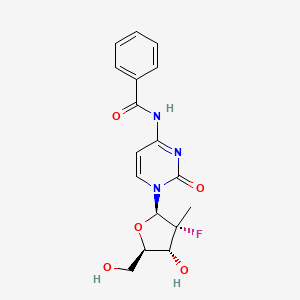

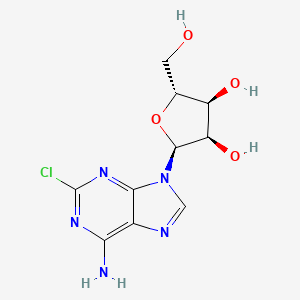
![7-Ethoxy-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B11830762.png)
